N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis and Pharmacological Evaluation
A study by Siddiqui et al. (2014) focuses on the synthesis of derivatives related to N-(3,4-dimethoxyphenyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide and their evaluation as potential antibacterial agents. These derivatives exhibit significant antibacterial activity, especially against S. typhi, K. pneumoniae, and S. aureus (Siddiqui et al., 2014).
Antibacterial Screening of Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives with a 1,3,4-oxadiazole nucleus and found that these compounds, particularly one bearing a 2-methylphenyl group, were effective against various bacterial strains including Salmonella typhi and E. coli (Iqbal et al., 2017).
Antioxidant and Enzyme Inhibition
- Antioxidant and Antibacterial Studies: A study by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the compound , showed good antioxidant and antibacterial activities, particularly against Staphylococcus aureus (Karanth et al., 2019).
Enzyme Inhibitory and Antimicrobial Activities
Enzyme Inhibitory and Antimicrobial Properties
Research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed these compounds to have significant antimicrobial properties and variable enzyme inhibitory activities (Gul et al., 2017).
α-Glucosidase Inhibitory Potential
Iftikhar et al. (2019) synthesized a series of N-aryl/aralkyl derivatives of 1,3,4-oxadiazole and found them to be promising inhibitors of α-glucosidase, which could be significant for therapeutic applications in diabetes (Iftikhar et al., 2019).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-21-24-25-22(30-21)17-11-14-7-5-6-8-16(14)26(17)13-20(27)23-15-9-10-18(28-2)19(12-15)29-3/h5-12H,4,13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBFVRIREPLPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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